molecular formula C11H8BrN3O B1438670 4-bromo-N-(pyrazin-2-yl)benzamide CAS No. 1154240-14-8

4-bromo-N-(pyrazin-2-yl)benzamide

Cat. No.: B1438670
CAS No.: 1154240-14-8
M. Wt: 278.1 g/mol
InChI Key: AVFFWKGXYPQMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(pyrazin-2-yl)benzamide is a useful research compound. Its molecular formula is C11H8BrN3O and its molecular weight is 278.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

4-Bromo-N-(pyrazin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiparasitic properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom substituted on the benzene ring and a pyrazine moiety linked via an amide bond. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various substituted N-(pyrazin-2-yl)benzenesulfonamides, compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL . These findings suggest that the compound may be a viable candidate for further development as an antimicrobial agent.

Antitumor Activity

The compound's antitumor potential has been investigated in various cancer cell lines. For instance, derivatives of N-(pyrazin-2-yl)benzamides have been shown to possess antiproliferative effects against breast cancer cell lines, such as MCF-7, indicating that structural modifications can enhance their efficacy . The mechanism appears to involve disruption of microtubule dynamics, which is critical for cell division.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. It has shown promise against Leishmania species and Plasmodium, the causative agents of leishmaniasis and malaria, respectively. The compound appears to inhibit key metabolic enzymes in these parasites, leading to their death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For example:

  • Antimicrobial Action : The compound inhibits enzymes involved in folate metabolism in bacteria, disrupting essential metabolic pathways .
  • Antitumor Mechanism : It destabilizes tubulin polymerization, which is crucial for mitosis in cancer cells .
  • Antiparasitic Mechanism : It targets metabolic pathways unique to parasites, potentially affecting their survival and replication .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study MIC against M. tuberculosis was found to be 6.25 μg/mL for similar compounds .
Antitumor Evaluation Exhibited significant antiproliferative activity in MCF-7 cells with mechanisms involving tubulin destabilization .
Antiparasitic Research Demonstrated effectiveness against Leishmania and Plasmodium, inhibiting key metabolic enzymes .

Properties

IUPAC Name

4-bromo-N-pyrazin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFFWKGXYPQMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(pyrazin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(pyrazin-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(pyrazin-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(pyrazin-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(pyrazin-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(pyrazin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.